![molecular formula C15H11NO5 B4796186 2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide CAS No. 6896-10-2](/img/structure/B4796186.png)
2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide
Overview
Description
2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular research, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. In cardiovascular research, this compound has been shown to have anti-inflammatory and anti-thrombotic properties, which may be beneficial in the treatment of cardiovascular diseases. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's and Parkinson's diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound also induces apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide has been shown to have various biochemical and physiological effects such as anti-inflammatory, anti-thrombotic, and neuroprotective effects. This compound also inhibits the proliferation of cancer cells and induces apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide in lab experiments include its potential applications in various fields such as cancer research, cardiovascular research, and neurodegenerative diseases. This compound also has anti-inflammatory, anti-thrombotic, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide. One direction is to further investigate its potential applications in cancer research, cardiovascular research, and neurodegenerative diseases. Another direction is to determine its safety and efficacy in animal models and clinical trials. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
properties
IUPAC Name |
2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c16-15(18)8-20-9-3-4-12-10(6-9)11(17)7-14(21-12)13-2-1-5-19-13/h1-7H,8H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADHJTAKVMQIRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364793 | |
Record name | ST064356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6896-10-2 | |
Record name | ST064356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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